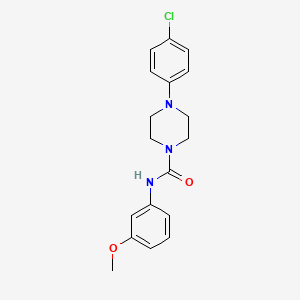

![molecular formula C21H22N4O4S B4585867 1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

説明

Synthesis Analysis

Synthesis of compounds with similar structural features often involves multi-step reactions, including condensation, cyclization, and functionalization steps. For example, a two-step synthesis approach has been utilized for the preparation of 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione, starting from a mercaptouracil derivative, highlighting the complexity and precision required in synthesizing such compounds (O'Rourke et al., 2018).

Molecular Structure Analysis

Molecular structure characterization techniques such as NMR, IR, and X-ray crystallography are crucial. For instance, detailed spectroscopic analysis has been employed to confirm the structure of related compounds, indicating the significance of these analytical methods in understanding the molecular configuration (Asiri & Khan, 2010).

Chemical Reactions and Properties

The reactivity of similar compounds with various nucleophiles has been explored, revealing diverse outcomes depending on the reaction conditions and the nucleophiles involved. This suggests a rich chemistry that could be leveraged for further functionalization of the core structure (Kinoshita et al., 1992).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a significant role in the compound's application potential. The crystal structure of related compounds has been determined, providing insights into the intermolecular interactions that influence these physical properties (Thiruvalluvar et al., 2007).

Chemical Properties Analysis

Understanding the chemical behavior, including reactivity with specific reagents and stability under various conditions, is essential. Studies on similar compounds have investigated their antimicrobial activities, showcasing the practical implications of their chemical properties (Attia et al., 2014).

科学的研究の応用

Synthesis and Chemical Properties

- Novel chromone-pyrimidine coupled derivatives have been synthesized under solvent-free conditions using Triethyl ammonium sulphate [Et3NH][HSO4] as an efficient, eco-friendly, and reusable catalyst. These derivatives show significant promise in various biological activities due to the importance of the chromone and pyrimidine pharmacophores in medicinal chemistry (Nikalje et al., 2017).

- Research on bis(thioimidates) includes the synthesis and characterization of compounds with potential applications in the development of new pharmaceuticals. These compounds have been studied for their structure and reactivity, providing a basis for further exploration in drug design (Ewin & Hill, 1979).

Biological and Pharmacological Activities

- The exploration of the thieno[2,3-d]pyrimidinedione core in pharmaceutical compounds involves a two-step synthesis from a readily available mercaptouracil derivative. This research provides insights into the potential bioavailability and application of these scaffolds as lactate uptake inhibitors, which could be beneficial in cancer research and therapy (O'Rourke et al., 2018).

- The study of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives highlights their chemical reactions and potential for generating new compounds with biological activities. These derivatives could serve as a basis for developing novel therapeutic agents (Kinoshita et al., 1987).

Antimicrobial and Antifungal Properties

- Research into ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has demonstrated their potential as antimicrobial and antifungal agents. The study includes enzyme assay, docking study, and toxicity study, highlighting the compounds' selective inhibition of bacterial and fungal growth (Tiwari et al., 2018).

Antiviral Potential

- The synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents showcases the exploration of morpholinomethyl and other groups' effects on antiviral activity. These compounds provide a foundation for developing new antiviral drugs (Dvořáková et al., 1996).

Luminescence and Chemical Sensing

- The synthesis and luminescence properties of nonsymmetrical ligand-bridged ReI−ReI chromophores indicate potential applications in materials science, particularly in the development of new luminescent materials for sensors and imaging technologies (Xue et al., 2000).

特性

IUPAC Name |

(5E)-1-ethyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-2-25-20(28)16(19(27)22-21(25)30)11-14-12-24(17-6-4-3-5-15(14)17)13-18(26)23-7-9-29-10-8-23/h3-6,11-12H,2,7-10,13H2,1H3,(H,22,27,30)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMMZZBZJLZHER-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C(=O)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)/C(=O)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-1-ethyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)

![{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4585804.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585807.png)

![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)

![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)

![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)

![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)

![4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4585858.png)

![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)

![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)